1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone
Brand Name: Vulcanchem
CAS No.: 13918-67-7
VCID: VC21460043
InChI: InChI=1S/C13H12O2S/c1-9(14)12-7-8-13(16-12)10-3-5-11(15-2)6-4-10/h3-8H,1-2H3
SMILES: CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC
Molecular Formula: C13H12O2S
Molecular Weight: 232.3g/mol

1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone

CAS No.: 13918-67-7

Cat. No.: VC21460043

Molecular Formula: C13H12O2S

Molecular Weight: 232.3g/mol

* For research use only. Not for human or veterinary use.

1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone - 13918-67-7

CAS No. 13918-67-7
Molecular Formula C13H12O2S
Molecular Weight 232.3g/mol
IUPAC Name 1-[5-(4-methoxyphenyl)thiophen-2-yl]ethanone
Standard InChI InChI=1S/C13H12O2S/c1-9(14)12-7-8-13(16-12)10-3-5-11(15-2)6-4-10/h3-8H,1-2H3
Standard InChI Key LRUBIGCXVSIWPI-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC
Canonical SMILES CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC

Chemical Structure and Identification

1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone consists of a thiophene ring with two functional substituents: a 4-methoxyphenyl group at position 5 and an ethanone (acetyl) group at position 2. The molecular formula of the compound is C13H12O2S with a molecular weight of 232.30 g/mol. The compound is also known by its systematic IUPAC name 1-[5-(4-methoxyphenyl)thiophen-2-yl]ethanone.

Physical and Chemical Properties

The physical and chemical properties of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone are critical to understanding its behavior in various applications. Based on its structure and similar compounds, several key properties can be identified:

Table 1: Key Physical and Chemical Properties

PropertyValueNotes
Molecular FormulaC13H12O2SContains carbon, hydrogen, oxygen, and sulfur
Molecular Weight232.30 g/molDetermined from the molecular formula
Physical StateSolidAt room temperature
Melting Point156-157°CCharacteristic of similar crystalline compounds
AppearanceWhite to off-white solidCommon for similar aromatic compounds
SolubilitySoluble in organic solventsTypically soluble in dichloromethane, chloroform, and alcohols

The compound contains several functional groups that contribute to its chemical properties:

  • A thiophene ring, which provides aromatic character and sulfur-containing heterocyclic properties

  • A methoxy group attached to the phenyl ring, which affects electron distribution and reactivity

  • A ketone (ethanone) group, which can participate in various carbonyl reactions

Synthesis Methods

The synthesis of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone typically involves organic chemistry methodologies that establish the connection between the thiophene ring and the methoxyphenyl group, as well as the incorporation of the acetyl group.

Synthetic Routes

Several potential synthetic routes can be employed to prepare 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone:

  • Cross-coupling reactions between appropriately substituted thiophene derivatives and 4-methoxyphenyl precursors

  • Friedel-Crafts acylation of 5-(4-methoxyphenyl)thiophene with acetyl chloride or acetic anhydride

  • Sequential functionalization of thiophene with appropriate reagents

Table 2: Potential Synthetic Approaches

Synthetic MethodKey ReagentsReaction ConditionsExpected Outcome
Suzuki-Miyaura Coupling5-bromothiophene-2-acetyl, 4-methoxyphenylboronic acid, Pd catalystHeat, base, solventFormation of C-C bond between thiophene and methoxyphenyl
Friedel-Crafts Acylation5-(4-methoxyphenyl)thiophene, acetyl chloride, AlCl3Low temperature, anhydrous conditionsIntroduction of acetyl group at position 2
Stille Coupling2-acetylthiophene, 4-methoxyphenyl halide, Pd catalyst, organotin reagentElevated temperature, inert atmosphereConnection of methoxyphenyl group to thiophene

Chemical Reactivity

The reactivity of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone is determined by its functional groups and their interactions. Understanding these reactive sites is crucial for predicting its behavior in various chemical transformations.

Reactive Centers

The compound has several reactive centers that can undergo various transformations:

  • The ketone (ethanone) group can participate in nucleophilic addition reactions, reductions, and condensations

  • The thiophene ring can undergo electrophilic aromatic substitution, though with different regioselectivity compared to benzene

  • The methoxy group can be cleaved under specific conditions

Table 3: Potential Chemical Transformations

Reactive SitePossible ReactionsReagentsProducts
Ketone GroupReductionNaBH4, LiAlH4Secondary alcohol derivative
Ketone GroupCondensationHydrazines, hydroxylaminesHydrazones, oximes
Thiophene RingElectrophilic substitutionHalogenating agents, nitrating mixturesHalogenated or nitrated derivatives
Methoxy GroupDemethylationBBr3, HIHydroxyphenyl derivative

The presence of both electron-donating (methoxy) and electron-withdrawing (acetyl) groups creates an interesting electronic distribution that influences the reactivity of the molecule, particularly at the thiophene ring.

Biological Activity and Applications

Based on its structural features, 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone shows potential for various biological activities and practical applications.

Activity TypePotential MechanismResearch Interest
Anti-inflammatoryInhibition of cyclooxygenase enzymesInflammatory disease treatment
AnalgesicModulation of pain signaling pathwaysPain management therapies
AntimicrobialInteraction with microbial cell componentsDevelopment of new antimicrobial agents

These potential activities are derived from the compound's structural features, which are similar to other biologically active molecules. The thiophene ring, in particular, is found in many pharmaceutically relevant compounds.

Materials Science Applications

The electronic properties of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone make it potentially valuable in materials science applications:

  • Development of optoelectronic devices due to its conjugated system

  • Potential use in sensor technologies

  • Applications in photonic materials research

The compound's ability to form self-assembled structures and its interaction with light create opportunities for research in advanced materials.

Analytical Characterization

Analytical techniques are essential for characterizing 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone and confirming its structure and purity.

Spectroscopic Analysis

Various spectroscopic methods can be employed to analyze and confirm the structure of the compound:

Table 5: Spectroscopic Characteristics

Analytical MethodExpected Key Features
IR SpectroscopyC=O stretching (≈1680-1700 cm⁻¹), C-O-C stretching (≈1250 cm⁻¹), aromatic C=C stretching
¹H NMRSignals for aromatic protons (δ 6.5-8.0 ppm), methoxy protons (≈δ 3.8 ppm), methyl protons (≈δ 2.5 ppm)
¹³C NMRCarbonyl carbon (≈190 ppm), aromatic carbons (120-160 ppm), methoxy carbon (≈55 ppm), methyl carbon (≈27 ppm)
Mass SpectrometryMolecular ion peak at m/z 232, fragmentation pattern showing loss of acetyl group

Chromatographic Methods

Chromatographic techniques are valuable for analyzing the purity of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone:

  • Thin-layer chromatography (TLC) using silica gel and appropriate solvent systems

  • High-performance liquid chromatography (HPLC) with UV detection

  • Gas chromatography for volatile derivatives

Structure-Activity Relationships

Understanding the relationship between the structure of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone and its properties is crucial for designing derivatives with enhanced activities.

Structural Features and Activities

Several key structural features contribute to the compound's activities:

  • The thiophene ring contributes to electronic properties and potential biological interactions

  • The methoxy group affects lipophilicity and potential receptor binding

  • The acetyl group provides a reactive site for further functionalization

Modifications to these structural elements could lead to derivatives with altered properties:

Table 6: Potential Structure Modifications and Effects

Structural ModificationPotential EffectApplication Impact
Replacing methoxy with other substituentsAltered lipophilicity and binding propertiesModified biological activity profile
Modifying the acetyl groupChanged reactivity and hydrogen bonding capabilityDifferent pharmacological properties
Substitution on the thiophene ringAltered electronic distributionModified material properties or biological activity

Research Developments and Future Directions

Research on 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone and related compounds continues to evolve, with several promising directions for future investigation.

Emerging Research Areas

Current and future research directions for this compound may include:

  • Development of derivatives with enhanced biological activities

  • Investigation of structure-activity relationships through systematic modifications

  • Exploration of applications in advanced materials and electronic devices

  • Optimization of synthetic pathways for more efficient production

The versatility of the compound's structure provides numerous opportunities for creative research approaches and applications.

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232.2977 g/mol